Bis-Mal-PEG3
Overview
Description
Bis-Mal-PEG3, also known as bis-maleimido-polyethylene glycol, is a polyethylene glycol-based linker containing two maleimide groups. These maleimide groups react with thiol groups to form covalent bonds, enabling the connection of biomolecules with thiol groups. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis-Mal-PEG3 is synthesized through a series of nucleophilic displacement reactions. The general synthetic route involves the reaction of polyethylene glycol with maleimide derivatives under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane, with the presence of a base to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
This reaction involves the addition of a thiol group to the maleimide group, forming a stable thioether bond .
Common Reagents and Conditions
The thiol-maleimide reaction typically occurs at a pH range of 6.5 to 7.5, with common reagents including thiol-containing biomolecules such as cysteine residues in proteins .
Major Products Formed
The major product formed from the reaction of Bis-Mal-PEG3 with thiol groups is a thioether-linked conjugate, which is stable and resistant to hydrolysis under physiological conditions .
Scientific Research Applications
Bis-Mal-PEG3 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Protein Crosslinking: This compound is used to crosslink proteins by forming stable thioether bonds between cysteine residues, which is useful in studying protein-protein interactions and protein structure.
Polymer Chemistry: It is used in the synthesis of functionalized polymers for various applications, including hydrogels and nanomaterials.
Mechanism of Action
The mechanism of action of Bis-Mal-PEG3 involves the formation of covalent bonds between its maleimide groups and thiol groups on target molecules. This reaction forms a stable thioether bond, which is resistant to hydrolysis and provides a robust linkage between biomolecules. The polyethylene glycol spacer enhances solubility and reduces immunogenicity, making it suitable for various biomedical applications .
Comparison with Similar Compounds
Similar Compounds
Mal-PEG-NHS Ester: Similar to Bis-Mal-PEG3, this compound contains a maleimide group and is used for bioconjugation with amine groups.
Mal-PEG-Alkyne: This compound contains a maleimide group and an alkyne group, allowing for click chemistry reactions with azide-containing molecules.
BM(PEG)3:
Uniqueness
This compound is unique due to its dual maleimide groups, which allow for the simultaneous conjugation of two thiol-containing biomolecules. This property makes it particularly useful in applications requiring the formation of stable, bifunctional linkages .
Properties
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O9/c27-17(5-9-25-19(29)1-2-20(25)30)23-7-11-33-13-15-35-16-14-34-12-8-24-18(28)6-10-26-21(31)3-4-22(26)32/h1-4H,5-16H2,(H,23,27)(H,24,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEOJIBJOGJZDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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